1-Chloro-2,7-naphthyridine
Description
Overview of Naphthyridine Isomers and their Significance in Heterocyclic Chemistry
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene (B1677914) framework. There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.orgnih.gov Each isomer possesses a unique electronic distribution and steric environment, which in turn dictates its chemical reactivity and biological activity.
The position of the nitrogen atoms significantly influences the chemical properties of the naphthyridine ring system. For instance, isomers with a nitrogen atom in the 1-position, such as 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine (B1210474), are often synthesized via Skraup or related reactions using the corresponding aminopyridines. acs.org The inherent asymmetry in many naphthyridine isomers leads to distinct reactivity at different positions, a feature that is exploited in the synthesis of complex molecules.
Naphthyridine derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. They have been investigated for their potential as antimicrobial, anticancer, analgesic, and anticonvulsant agents. benthamdirect.com The structural resemblance of naphthyridines to other biologically important heterocycles, like quinoline (B57606), has fueled their exploration as potential therapeutic agents. researchgate.net The ability of the nitrogen atoms to act as ligands for metal ions also makes them valuable in coordination chemistry. vulcanchem.com
Table 1: Isomers of Naphthyridine
| Isomer | Alternative Name |
| 1,5-Naphthyridine | 1,5-Pyridopyridine |
| 1,6-Naphthyridine | |
| 1,7-Naphthyridine | |
| 1,8-Naphthyridine | |
| 2,6-Naphthyridine | |
| 2,7-Naphthyridine |
Historical Context and Evolution of Research on 2,7-Naphthyridine Derivatives
While the first naphthyridine was synthesized in 1893, significant research interest in the broader naphthyridine family, including the 2,7-isomer, grew substantially in the 20th century. nih.govuni-muenchen.de Early work focused on the fundamental synthesis and characterization of these heterocyclic systems. A key development in the synthesis of 2,7-naphthyridines was reported in 1954, providing a new route to this specific isomer. acs.org
The evolution of research on 2,7-naphthyridine derivatives has been largely driven by the discovery of their broad spectrum of biological activities. benthamdirect.com These compounds have shown promise as antitumor, antimicrobial, analgesic, and anticonvulsant agents. benthamdirect.comresearchgate.net This has spurred the development of various synthetic methods to access a wide range of 2,7-naphthyridine analogs.
Synthetic strategies for constructing the 2,7-naphthyridine scaffold are diverse and have evolved over time. Common methods include the cyclocondensation or intramolecular cyclization of pyridine derivatives. benthamdirect.comresearchgate.net Other approaches involve the use of acyclic precursors, quinoline derivatives, and even the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. benthamdirect.comresearchgate.net The development of more efficient and regioselective synthetic routes remains an active area of research, enabling the preparation of increasingly complex and functionally diverse 2,7-naphthyridine derivatives for further investigation. benthamdirect.comresearchgate.net
Rationale for Focused Research on 1-Chloro-2,7-naphthyridine
The focused research on this compound stems from its role as a key synthetic intermediate for the preparation of a variety of functionalized 2,7-naphthyridine derivatives. The chlorine atom at the 1-position is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions. vulcanchem.com This allows for the systematic modification of the 2,7-naphthyridine core to explore structure-activity relationships and develop new compounds with tailored properties.
The reactivity of the chloro group at position 1 makes it susceptible to displacement by various nucleophiles, such as amines and alkoxides. vulcanchem.com This reactivity is crucial for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, the reaction of this compound with different amines can generate a diverse set of 1-amino-2,7-naphthyridine derivatives.
Furthermore, the this compound scaffold can be functionalized through cross-coupling reactions. Cobalt-catalyzed cross-coupling reactions with organomagnesium reagents have been shown to be effective for the alkylation of chloronaphthyridines, including this compound. acs.org This opens up avenues for the introduction of various alkyl and aryl groups, further expanding the chemical space accessible from this versatile building block. The strategic importance of this compound as a precursor for a wide range of potentially biologically active molecules underscores the rationale for its dedicated study. myskinrecipes.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69042-30-4 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 2,7 Naphthyridine and Its Derivatives
De Novo Synthetic Routes to the 2,7-Naphthyridine (B1199556) Scaffold
The foundational synthesis of the 2,7-naphthyridine ring system can be achieved through several strategic approaches, starting from simpler pyridine-based molecules, acyclic precursors, or through the modification of related heterocyclic systems like quinolines. researchgate.netbenthamdirect.com
Cyclocondensation and Intramolecular Cyclization of Pyridine (B92270) Derivatives
The most prevalent methods for constructing the 2,7-naphthyridine scaffold involve the use of pyridine derivatives as starting materials. researchgate.netbenthamdirect.com These reactions typically proceed through cyclocondensation or intramolecular cyclization pathways. Functionalized nicotinamides or nicotinonitriles (derivatives of pyridine-3-carboxylic acid) are common precursors. researchgate.netacs.org For instance, the synthesis of 2,7-naphthyridin-1-ones can be accomplished from 4-substituted nicotinonitriles. researchgate.net A notable example is the synthesis of the alkaloid lophocladine A, which utilizes 4-benzylnicotinonitrile (B3278470) as a key building block. researchgate.net The acidic methylene (B1212753) group in this precursor allows for condensation and subsequent ring closure to form the second pyridine ring of the 2,7-naphthyridine system. researchgate.net
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 4-Benzylnicotinonitrile | Bredereck's reagent, then acid/ammonium (B1175870) acetate (B1210297) | 2,7-Naphthyridine alkaloid | researchgate.net |
| Nicotinamides/Nitriles | Various condensation partners | 2,7-Naphthyridin-1-ones | acs.org |
Synthesis from Acyclic Precursors
While less common, the direct formation of the 2,7-naphthyridine core from non-cyclic starting materials represents an elegant synthetic strategy. thieme-connect.dethieme-connect.de This approach builds both pyridine rings in a single or sequential process from an acyclic chain. One interesting method involves a double intramolecular cyclization of a polymethyliminium quaternary salt, which can be generated from 2-methylpropene and a Vilsmeier reagent. thieme-connect.de This process leads to the formation of functionalized 2,7-naphthyridines, such as 2,7-naphthyridine-4-carbaldehyde. thieme-connect.de
| Precursor Type | Key Intermediate | Product | Reference(s) |
| Acyclic Diene Derivative | Polymethyliminium quaternary salt | 2,7-Naphthyridine-4-carbaldehyde | thieme-connect.de |
Utilizing Quinoline (B57606) Derivatives for Tricyclic Systems
Quinoline and isoquinoline (B145761) frameworks can serve as templates for the construction of more complex, fused tricyclic systems containing the 2,7-naphthyridine motif. researchgate.netbenthamdirect.com Specifically, tricyclic benzo[c] researchgate.netmdpi.comnaphthyridines and related structures have been prepared from quinoline precursors. researchgate.netcdnsciencepub.com For example, the synthesis of the 1H-benzo[d,e-1,7]naphthyridine ring system, a novel tricyclic structure, was achieved starting from 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives. cdnsciencepub.com The synthesis involves creating the third ring through reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations applied to the appropriate isoquinoline derivative. cdnsciencepub.com
| Starting Material | Reaction Type | Product System | Reference(s) |
| 1-Aminomethyl-1,2,3,4-tetrahydroisoquinoline | Bischler-Napieralski cyclization | 1H-Benzo[d,e-1,7]naphthyridine | cdnsciencepub.com |
Rearrangement Reactions (e.g., Smiles Rearrangement) for 2,7-Naphthyridine Construction
Rearrangement reactions provide a powerful and often novel approach to synthesizing complex heterocyclic scaffolds. The Smiles rearrangement has been successfully applied for the first time in the 2,7-naphthyridine series to create 1-amino-3-oxo-2,7-naphthyridines. mdpi.commdpi.comnih.gov This process typically begins with a 1-amino-3-chloro-2,7-naphthyridine derivative, which is reacted with 2-mercaptoethanol (B42355) to form a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine intermediate. mdpi.commdpi.com Under basic conditions (e.g., sodium hydroxide), this intermediate undergoes an intramolecular nucleophilic aromatic substitution—the Smiles rearrangement—to yield the 1-amino-3-oxo-2,7-naphthyridine product in high yields. mdpi.commdpi.com This rearrangement offers an effective method for producing these valuable synthons, which can be used to prepare further fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. mdpi.comnih.gov
| Starting Compound | Key Transformation | Product | Reference(s) |
| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | Smiles Rearrangement | 1-Amino-3-oxo-2,7-naphthyridines | mdpi.commdpi.com |
| Pyrrolo[3,4-c]pyridines | Rearrangement | 2,7-Naphthyridine scaffold | benthamdirect.com |
Targeted Synthesis of 1-Chloro-2,7-naphthyridine
The synthesis of the specific target molecule, this compound, generally relies on the functionalization of a pre-existing 2,7-naphthyridine ring, most commonly through chlorination of the corresponding naphthyridinone.
Chlorination Reactions in Naphthyridine Synthesis
The conversion of a hydroxyl or oxo group on a naphthyridine ring to a chloro group is a standard and crucial transformation for creating versatile synthetic intermediates. This compound is typically prepared from its corresponding precursor, 2,7-naphthyridin-1(2H)-one. This transformation is analogous to chlorination reactions widely used for other naphthyridine isomers. mdpi.com Common chlorinating agents for this type of reaction include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and phenylphosphonic dichloride. mdpi.comdiva-portal.org
The resulting this compound is a valuable building block for further functionalization. acs.org For example, it can undergo cobalt-catalyzed cross-coupling reactions with Grignard reagents to introduce alkyl or aryl groups at the C1 position. acs.org Furthermore, related starting materials like 1,3-dichloro-2,7-naphthyridines are used to selectively synthesize 1-amino-3-chloro-2,7-naphthyridine derivatives by reacting them with amines, demonstrating the utility of chlorinated naphthyridines in building molecular diversity. mdpi.comresearchgate.net
| Precursor | Reagent(s) | Product | Reference(s) |
| 2,7-Naphthyridin-1(2H)-one | POCl₃ or PCl₅ | This compound | mdpi.com |
| 1,3-Dichloro-2,7-naphthyridine | Amines/Piperazines | 1-Amino-3-chloro-2,7-naphthyridine derivatives | researchgate.net |
| This compound | Alkyl/Aryl-magnesium bromide (with CoCl₂) | 1-Alkyl/Aryl-2,7-naphthyridine | acs.org |
Regioselective Synthesis Approaches
Regioselectivity is a critical aspect of the synthesis of substituted naphthyridines. An efficient and environmentally friendly protocol has been developed for the regioselective synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives. rsc.orgrsc.org This one-pot, multi-component "on-water" reaction involves isatin (B1672199), malononitrile (B47326), and 3-aminopyrazole. rsc.orgrsc.org The process begins with a Knoevenagel condensation of isatin and malononitrile, followed by a Michael addition with 3-aminopyrazole. rsc.orgrsc.org Subsequent basic hydrolysis, cyclization, decarboxylation, and aromatization lead to the final products in good to excellent yields. rsc.orgrsc.org This method is notable for its use of water as a green solvent, short reaction times, and the absence of transition metal catalysts. rsc.org
Another approach involves the stepwise functionalization of mixed halogenated naphthyridines. For instance, 1-chloro-4-iodo-2,7-naphthyridine can be regioselectively functionalized through successive palladium and cobalt-catalyzed cross-coupling reactions. nih.govacs.org A Pd-catalyzed Negishi cross-coupling with an arylzinc chloride selectively targets the iodo position, followed by a Co-catalyzed cross-coupling at the chloro position with a different arylzinc chloride to yield a mixed bisarylated naphthyridine. nih.govacs.org
Multi-component Reactions for Naphthyridine Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized or reduced to yield naphthyridones or tetrahydronaphthyridones, respectively. acs.org This reaction demonstrates tolerance for a variety of aldehydes and amines, providing access to a library of compounds analogous to the natural product lophocladine A. acs.org
Furthermore, a one-pot, three-component synthesis of functionalized benzo[b] rsc.orgacs.orgnaphthyridine derivatives has been described using 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium acetate in the presence of a Brønsted base in a protic solvent. connectjournals.com This protocol offers a convenient and effective method for constructing naphthyridine compounds. connectjournals.com
An eco-friendly, three-component, one-pot synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines has been achieved on water using NaOH as a catalyst. researchgate.net This reaction involves the condensation of isatin, malononitrile, and 3/5-amino-5/3-methylpyrazole under reflux conditions, yielding the products in high yields. researchgate.net
Derivatization Strategies of this compound
The chloro group at the 1-position of the 2,7-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a key site for introducing diverse functionalities. vulcanchem.com
Nucleophilic Substitution Reactions (SNAr) on the Chloro Moiety
The electron-deficient nature of the naphthyridine core facilitates the displacement of the chloro group by various nucleophiles. vulcanchem.com
Amination Reactions with Cyclic Amines
The reaction of 1,3-dichloro-2,7-naphthyridines with cyclic amines such as pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) leads to the selective substitution of the chlorine atom at the C-1 position. mdpi.comresearchgate.net This yields 1-amino-3-chloro-substituted 2,7-naphthyridine derivatives. mdpi.com The higher reactivity of the C-1 position compared to the C-3 position is attributed to the steric hindrance caused by the adjacent cyano group. researchgate.net
| Starting Material | Cyclic Amine | Product | Yield (%) |
| 3-Chloro-7-isopropyl-1,x-dichloro-2,7-naphthyridine-4-carbonitrile | Piperidine | 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2b) | 91% mdpi.com |
| 3-Chloro-7-isobutyl-1,x-dichloro-2,7-naphthyridine-4-carbonitrile | Piperidine | 3-Chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2e) | 85% mdpi.com |
| 3-Chloro-7-isobutyl-1,x-dichloro-2,7-naphthyridine-4-carbonitrile | Azepane | 1-Azepan-1-yl-3-chloro-7-isobutyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2f) | 82% mdpi.com |
Table 1: Amination of Dichloro-2,7-naphthyridines with Cyclic Amines mdpi.com
Thiolation and Subsequent Cyclization
1-Amino-3-chloro-2,7-naphthyridine derivatives can undergo reaction with 2-mercaptoethanol to yield the corresponding 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com These intermediates can then undergo a Smiles rearrangement to produce 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com Another example is the reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) in DMF, which produces 2-mercapto-3-formyl-1,8-naphthyridine. eurjchem.com
Alkylation with Organometallic Reagents (e.g., Grignard, Zinc)
Cobalt-catalyzed cross-coupling reactions provide an effective method for the alkylation of chloronaphthyridines. nih.govacs.org Using 5% CoCl₂ in THF, this compound can be readily alkylated with various alkylmagnesium bromides. nih.govacs.org For instance, reaction with 2-phenylethylmagnesium bromide yields 1-phenethyl-2,7-naphthyridine, and reaction with methylmagnesium chloride gives 1-methyl-2,7-naphthyridine in high yields. nih.govacs.org
Additionally, arylzinc halides can be used for the arylation of chloronaphthyridines in the presence of CoCl₂·2LiCl and sodium formate (B1220265). nih.govresearchgate.net This method allows for the synthesis of polyfunctional arylated naphthyridines. nih.gov
| Starting Material | Organometallic Reagent | Catalyst/Conditions | Product | Yield (%) |
| This compound (1b) | 2-Phenylethylmagnesium bromide (2a) | 5% CoCl₂ in THF, 25 °C | 1-Phenethyl-2,7-naphthyridine (3b) | 82% nih.govacs.org |
| This compound (1b) | Methylmagnesium chloride (2b) | 5% CoCl₂ in THF, 25 °C | 1-Methyl-2,7-naphthyridine (3c) | 98% nih.govacs.org |
| This compound (1b) | sec-Butylmagnesium chloride (2c) | 5% CoCl₂ in THF, 25 °C | 1-sec-Butyl-2,7-naphthyridine (3d) | 54% acs.org |
Table 2: Cobalt-Catalyzed Alkylation of this compound nih.govacs.org
Cross-Coupling Reactions at the Chloro Position and Other Sites
Cobalt-catalyzed cross-coupling reactions provide an efficient and broad-scope method for the functionalization of chloronaphthyridines. nih.govacs.org These reactions have been successfully employed for the alkylation and arylation of this compound using organomagnesium and organozinc reagents. nih.govacs.org
In preliminary studies, it was demonstrated that this compound can be readily alkylated using 5% cobalt(II) chloride (CoCl₂) in tetrahydrofuran (B95107) (THF). nih.govacs.org For instance, the reaction with 2-phenylethylmagnesium bromide at 25 °C for 30 minutes resulted in the formation of 1-phenethyl-2,7-naphthyridine in 82% yield. nih.govacs.org Similarly, treatment with methylmagnesium chloride (MeMgCl) afforded 1-methyl-2,7-naphthyridine in an excellent yield of 98%. acs.org The reaction with a secondary alkyl Grignard reagent, such as sec-butylmagnesium chloride (sec-BuMgCl), also proceeded to give the corresponding product in 54% yield. acs.org
The scope of cobalt-catalyzed cross-couplings extends to arylzinc reagents. nih.gov The use of a THF-soluble CoCl₂·2LiCl complex (5%) in the presence of sodium formate (50%) facilitates the smooth coupling of this compound with various arylzinc chlorides. nih.govacs.org This methodology has proven effective for challenging heteroaryl-heteroaryl couplings, which are often problematic with palladium or nickel catalysts due to catalyst deactivation. nih.govacs.org For example, the reaction of this compound with 2-thienylzinc chloride furnished 1-(2-thienyl)-2,7-naphthyridine in 60% yield. nih.govacs.org
A stepwise functionalization strategy using successive palladium and cobalt catalysis has been demonstrated for mixed halogenated naphthyridines. nih.govacs.org In the case of 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi cross-coupling with phenylzinc chloride (PhZnCl) selectively occurred at the more reactive iodo position to yield the corresponding 4-phenyl derivative in 82% yield. nih.govacs.org A subsequent cobalt-catalyzed cross-coupling with an arylzinc chloride at the chloro position provided the bisarylated naphthyridine in 91% yield. nih.govacs.org
Table 1: Cobalt-Catalyzed Cross-Coupling Reactions of this compound
| Organometallic Reagent | Product | Yield (%) | Reference |
| 2-phenylethylmagnesium bromide | 1-phenethyl-2,7-naphthyridine | 82 | nih.govacs.org |
| MeMgCl | 1-methyl-2,7-naphthyridine | 98 | acs.org |
| sec-BuMgCl | 1-(sec-butyl)-2,7-naphthyridine | 54 | acs.org |
| 2-thienylzinc chloride | 1-(2-thienyl)-2,7-naphthyridine | 60 | nih.govacs.org |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of various heterocyclic systems, including naphthyridines. uni-muenchen.deuwindsor.ca The Negishi and Suzuki-Miyaura reactions are prominent examples that allow for the formation of carbon-carbon bonds under relatively mild conditions. uni-muenchen.demdpi.com
The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, has been utilized for the selective functionalization of the 2,7-naphthyridine core. nih.govacs.orgmdpi.com As mentioned previously, in a dihalogenated system like 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi coupling with PhZnCl selectively functionalizes the iodo position, leaving the chloro group intact for subsequent transformations. nih.govacs.org This highlights the chemoselectivity achievable with palladium catalysis based on the differing reactivity of carbon-halogen bonds.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is another powerful tool for modifying the 2,7-naphthyridine skeleton. uni-muenchen.de While specific examples for the direct Suzuki-Miyaura coupling of this compound are less detailed in the provided context, the general applicability of this reaction to chloro-substituted N-heterocycles is well-established. uwindsor.ca For instance, the Suzuki-Miyaura reaction of 2,7-dichloro-1,8-naphthyridines with arylboronic acids has been shown to produce 2,7-diaryl-1,8-naphthyridines in high yields. researchgate.net This suggests that similar transformations on the 2,7-naphthyridine isomer are feasible, allowing for the introduction of various aryl and heteroaryl substituents. The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially with less reactive chloro-substrates. uwindsor.ca
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Naphthyridine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Negishi | 1-chloro-4-iodo-2,7-naphthyridine | PhZnCl | 1-chloro-4-phenyl-2,7-naphthyridine | 82 | nih.govacs.org |
| Suzuki-Miyaura | 2,7-dichloro-1,8-naphthyridine | 4-methoxyphenylboronic acid | 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine | High | researchgate.net |
Modifications and Functionalization of the Naphthyridine Ring System
Beyond direct cross-coupling at the chloro position, the 2,7-naphthyridine ring system can undergo various other modifications and functionalizations to create diverse derivatives. uni-muenchen.de These transformations can involve reactions at other positions of the heterocyclic core or modifications of substituents.
One approach to functionalization involves directed metallation. researchgate.netuni-muenchen.de The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), allows for regioselective deprotonation (zincation or magnesiation) of the naphthyridine scaffold, which can then be trapped with various electrophiles. researchgate.netuni-muenchen.de This method provides access to functionalized naphthyridones from the corresponding protected precursors. researchgate.net
The reactivity of substituted 2,7-naphthyridines allows for the synthesis of fused heterocyclic systems. For example, 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines can be synthesized from the corresponding 1,3-dichloro precursor via selective nucleophilic substitution at the C1 position. semanticscholar.orgresearchgate.net The remaining chloro group at C3 can then be displaced by a nucleophile like 2-mercaptoethanol. semanticscholar.org Subsequent reactions can lead to the formation of more complex structures. For instance, 1-amino-3-oxo-2,7-naphthyridines, obtained via a Smiles rearrangement, can be O-alkylated and then cyclized to form furo[2,3-c]-2,7-naphthyridines. semanticscholar.org Similarly, S-alkylated intermediates can be cyclized to the corresponding thieno[2,3-c]-2,7-naphthyridines. semanticscholar.org
Spectroscopic and Advanced Analytical Characterization of 1 Chloro 2,7 Naphthyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Chloro-2,7-naphthyridine derivatives, offering profound insights into the molecular structure by analyzing the magnetic properties of atomic nuclei.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms within a molecule. For the 2,7-naphthyridine (B1199556) core, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. In the unsubstituted 2,7-naphthyridine, the proton signals are well-defined. The introduction of a chlorine atom at the C1 position induces changes in the electronic environment, causing shifts in the signals of nearby protons.
In derivatives such as 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, the aromatic and aliphatic protons can be clearly assigned. For example, the isopropyl group protons typically appear as a doublet around 1.10 ppm, while protons on the tetrahydro-naphthyridine ring appear as multiplets in the 2.73–3.39 ppm range. mdpi.com Analysis of coupling constants (J-values), which are typically in the range of 7–10 Hz for ortho-coupling and 2–3 Hz for meta-coupling in aromatic systems, is crucial for assigning the specific positions of protons on the naphthyridine ring. wisc.edu
Table 1: Representative ¹H NMR Data for a this compound Derivative Data for 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. mdpi.com
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH(CH₃)₂ | 1.10 | d | 6.5 |
| C₅H₁₀N | 1.66-1.71 | m | |
| NCH₂CH₂ | 2.73-2.82 | m | |
| CH(CH₃)₂ | 2.83-2.95 | m | |
| N(CH₂)₂ | 3.27-3.33 | m | |
| NCH₂ | 3.39 | s |
¹³C NMR Analysis of Chemical Shifts
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the 2,7-naphthyridine ring are sensitive to the electronic effects of substituents. The carbon atom bonded to the chlorine (C1) is expected to show a significant shift. In studies of various diazanaphthalenes, including 2,7-naphthyridine, the pH dependence of ¹³C chemical shifts has been used to determine pKa values and sites of protonation. utwente.nl For complex derivatives, such as 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, the carbon signals are distributed over a wide range, with aromatic carbons appearing further downfield compared to aliphatic carbons. mdpi.com
Table 2: Representative ¹³C NMR Data for a this compound Derivative Data for 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. mdpi.com
| Carbon Group | Chemical Shift (δ, ppm) |
| CH(CH₃)₂ | 18.02 |
| Piperidine Carbons | 23.78, 25.31, 48.39 |
| Tetrahydropyridine Carbons | 28.93, 44.24, 49.55 |
| CH(CH₃)₂ | 53.21 |
| Naphthyridine Aromatic/Olefinic Carbons | 99.96, 114.06, 119.87, 147.87, 150.38, 159.94 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
For unambiguous assignment of complex structures, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of proton networks within the molecule. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹J-coupling), allowing for the direct assignment of a proton's signal to its attached carbon. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is crucial for piecing together the entire molecular framework, including connecting quaternary carbons to protonated parts of the structure. libretexts.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectra typically show characteristic absorption bands. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400–1650 cm⁻¹ region. researchgate.netnih.gov The presence of a C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. In substituted derivatives, other functional groups give distinct signals, such as the strong absorption of a cyano (C≡N) group around 2210–2221 cm⁻¹ in carbonitrile derivatives. mdpi.commdpi.com
Table 3: Characteristic IR Absorption Bands for 2,7-Naphthyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | > 3000 | researchgate.net |
| C=C / C=N (Aromatic Ring) | Stretching | 1400 - 1650 | researchgate.netnih.gov |
| C-Cl | Stretching | 600 - 800 | |
| C≡N (Nitrile) | Stretching | 2201 - 2221 | mdpi.comnih.govmdpi.com |
| C=O (Carbonyl) | Stretching | 1636 - 1698 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₅ClN₂), the expected molecular weight is approximately 164.59 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation of the 2,7-naphthyridine ring often involves the loss of small molecules like HCN. researchgate.net In substituted derivatives, fragmentation is typically initiated at the substituent level. Electron-spray ionization (ESI) is a soft ionization technique commonly used for these compounds, often showing a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which authenticates the molecular weight. rsc.org For instance, in the analysis of benzo[c]pyrazolo mdpi.comresearchgate.netnaphthyridines, MS/MS spectra revealed the loss of ammonia (B1221849) (NH₃) and nitrogen (N₂) as primary fragmentation pathways, which helped validate the proposed structures. rsc.org
Other Advanced Analytical Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of synthesized this compound derivatives and confirming their identity.
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for the quantification of purity.
LC-MS couples the separation power of LC with the detection capabilities of MS. This allows for the confirmation of the molecular weight of the main peak in the chromatogram, providing a high degree of confidence in the compound's identity. nih.govmdpi.com LC-MS is routinely used to monitor reaction progress and characterize final products in the synthesis of naphthyridine-based inhibitors. nih.gov
UPLC utilizes smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. Purity of final compounds is often checked by UPLC-MS systems. acs.org
In the development of various naphthyridine-based compounds, LC-MS analysis is a standard method for characterization, often reporting the retention time (tR) and the observed mass-to-charge ratio (m/z) to confirm the synthesis of the target molecule. mdpi.com
Computational and Theoretical Studies on 1 Chloro 2,7 Naphthyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecular properties of 1-chloro-2,7-naphthyridine, which are governed by the arrangement of electrons and nuclei.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on naphthyridine derivatives have been instrumental in understanding their reactivity. For instance, DFT calculations on substituted dihydro-1,7-naphthyridine derivatives have suggested that the electronegativity of the chlorine atom polarizes the ring system, which can enhance the potential for electrophilic aromatic substitution at specific positions. While specific DFT studies focusing solely on this compound are not extensively documented in publicly available literature, the principles from related structures, such as other halogenated naphthyridines, are informative. For example, in studies of other chloro-substituted heterocyclic systems, DFT has been used to calculate properties like molecular electrostatic potential (MEP) and atomic charges. These calculations help in predicting the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the chlorine atom at the 1-position and the nitrogen atoms at positions 2 and 7 are expected to significantly influence the electron distribution across the bicyclic system, thereby dictating its chemical behavior in reactions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial for predicting the feasibility and stereochemistry of a reaction. For naphthyridine derivatives, FMO analysis has been used to understand their electronic properties and reactivity. researchgate.net Generally, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. In this compound, the presence of the electron-withdrawing chlorine atom and the pyridine-like nitrogen atoms would be expected to lower the energy of both the HOMO and LUMO compared to the parent naphthyridine. The precise distribution of these orbitals would determine the molecule's susceptibility to different types of chemical reactions. For instance, a lower LUMO energy would indicate a greater propensity to accept electrons, making it more reactive towards nucleophiles. An analysis of related 1,8-naphthyridine (B1210474) systems has shown that the HOMO is often distributed across the naphthyridine core, while the nature and location of the LUMO can be significantly influenced by substituents. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to study the three-dimensional structure and dynamic behavior of molecules, which is particularly important for understanding their interactions with biological macromolecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For flexible molecules, identifying the lowest energy conformation (the global minimum) is crucial, as this is often the most populated and biologically relevant structure. For derivatives of 2,7-naphthyridine (B1199556), conformational analysis has been performed using force fields like GAFF (General Amber Force Field) followed by energy minimization steps. mdpi.com This process involves systematically exploring the potential energy surface of the molecule to find stable conformers. For example, in a study of 1,3-diamino-5,6,7,8-tetrahydro-2,7-naphthyridines, a steepest descent minimization followed by a conjugate gradient minimization was used to locate the lowest energy structures. mdpi.com Such analyses are critical for preparing molecules for molecular docking studies, ensuring that the docked conformation is energetically plausible.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Derivatives of this compound have been investigated as precursors for compounds with a range of biological activities, and molecular docking has been a key tool in these studies.
For example, derivatives of pyrazolo[3,4-c]-2,7-naphthyridines, synthesized from 1-amino-3-chloro-2,7-naphthyridines, have been docked into the binding sites of several neurological targets. researchgate.net These studies have identified potential interactions with receptors such as the GABAa receptor, the 5-HT1A receptor, and the serotonin (B10506) transporter (SERT), which are important targets for anticonvulsant and psychotropic drugs. researchgate.net In one such study, a derivative showed a binding energy of -8.81 kcal/mol with the GABAa receptor, comparable to the known drug diazepam. researchgate.net Molecular docking has also been used to investigate the potential of 1,8-naphthyridine derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism associated with antibiotic resistance. nih.gov
Table 1: Examples of Molecular Docking Studies on 2,7-Naphthyridine Derivatives
| Derivative Class | Biological Target | Key Findings | Reference |
| Pyrazolo[3,4-c]-2,7-naphthyridines | GABAa Receptor | Strong affinity with binding energy comparable to diazepam. | researchgate.net |
| Pyrazolo[3,4-c]-2,7-naphthyridines | 5-HT1A Receptor | Identified as a potential target for psychotropic activity. | researchgate.net |
| Pyrazolo[3,4-c]-2,7-naphthyridines | SERT Transporter | Strongest binding observed for certain derivatives, suggesting antidepressant potential. | researchgate.net |
| 1,8-Naphthyridinesulfonamides | NorA Efflux Pump (S. aureus) | Inhibition of the efflux pump, potentially reversing antibiotic resistance. | nih.gov |
| researchgate.netacs.orgdntb.gov.uatriazolo[4,3-a] researchgate.netvulcanchem.comnaphthyridines | Bacterial Proteins | Interaction with histidine residues in bacterial enzymes. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
While specific QSAR studies focusing on a series of this compound derivatives are not widely reported, QSAR modeling has been successfully applied to other classes of naphthyridines. For instance, 3D-QSAR studies have been performed on benzo[c] mdpi.comacs.org-naphthyridine derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), an important cancer target. researchgate.net In this study, a pharmacophore model was developed, and a 3D-QSAR model was generated that showed a good correlation between the predicted and actual activities of the compounds, with a high correlation coefficient (R²) of 0.96 for the training set. researchgate.net Similarly, a 3D-QSAR analysis was conducted on researchgate.netmdpi.com-naphthyridine derivatives as inhibitors of the Syk enzyme, where the model helped to identify key structural features responsible for their inhibitory activity. acs.org These examples demonstrate the power of QSAR in the study of naphthyridine-based compounds and suggest that a similar approach could be valuable for optimizing the biological activity of this compound derivatives.
2D-QSAR and 3D-QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to naphthyridine derivatives to guide the synthesis of more potent and selective agents.
2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For naphthyridine derivatives, 2D-QSAR studies have been employed to understand the impact of various substituents on their biological activities, such as antimicrobial or anticancer effects. For instance, a 2D-QSAR model developed for a series of 1,8-naphthyridine derivatives highlighted that a higher count of hydrogen bond donors, combined with a lower heat of formation and smaller solvent-accessible surface area, is beneficial for antibacterial activity. nih.gov While this study was not on 2,7-naphthyridine derivatives specifically, the principles are broadly applicable.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional properties of molecules. These methods calculate steric and electrostatic fields around a set of aligned molecules to determine how these fields correlate with biological activity.
For a series of dibenzo[c,f] nih.govepdf.pubnaphthyridine derivatives identified as phosphoinositide-dependent kinase-1 (PDK-1) inhibitors, 3D-QSAR models were successfully generated. researchgate.net These models provided invaluable insights into the structure-activity requirements for this particular scaffold. researchgate.net Similarly, a 3D-QSAR study on flavonoid derivatives as adenosine (B11128) receptor antagonists, which included triazolo-[5,1-a] nih.govepdf.pubnaphthyridine derivatives, yielded statistically significant models that explained the variance in biological activity based on steric and electrostatic fields. nih.gov
A key aspect of 3D-QSAR is the generation of contour maps, which visually represent the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. These maps guide medicinal chemists in designing new analogs with improved properties.
Predictive Modeling for Biological Activities
A primary goal of QSAR studies is the development of robust predictive models. A well-validated QSAR model can be used to forecast the biological activity of newly designed compounds, even before they are synthesized. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
The predictive power of a QSAR model is typically assessed using a test set of compounds that were not used in the model's development. Statistical parameters such as the predictive r-squared (r²_pred) or Q² are used to evaluate the model's performance. For example, in a 3D-QSAR study of naphthyridine derivatives as anticancer agents, highly predictive models were obtained with r²_pred values demonstrating strong correlative and predictive capabilities.
In the context of 2,7-naphthyridine systems, predictive models have been developed for various biological targets. For instance, pharmacophore modeling combined with 3D-QSAR has been used to create predictive models for naphthyridine-based PDK-1 inhibitors. researchgate.net The generated models showed good correlation coefficients for the training set and strong predictive power for the test set, as indicated by the statistical validation parameters. researchgate.net
The following table summarizes the statistical results from a representative 3D-QSAR study on a series of PDK-1 inhibitors with a related scaffold, illustrating the predictive nature of such models. researchgate.net
| Parameter | Value |
| R² (Correlation Coefficient) | 0.96 |
| SD (Standard Deviation) | 0.2 |
| F (F-statistic) | 198.2 |
| Q² (Cross-validated R²) | 0.84 |
| RMSE (Root Mean Square Error) | 0.56 |
| Pearson-R | 0.84 |
| This data is illustrative of the statistical validation of a 3D-QSAR model for PDK-1 inhibitors and is based on findings for related heterocyclic systems. researchgate.net |
Descriptors for QSAR Models (e.g., electronic, steric, hydrophobic)
The foundation of any QSAR model is the set of molecular descriptors used to quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized as electronic, steric, and hydrophobic, among others.
Electronic descriptors describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These are crucial for understanding interactions involving electrostatic forces, such as hydrogen bonding and pi-pi stacking. In the context of naphthyridines, the nitrogen atoms in the rings significantly influence the electronic landscape of the molecule.
Steric descriptors relate to the size and shape of the molecule. They include parameters like molecular weight, volume, and surface area. In 3D-QSAR methods like CoMFA, the steric fields are calculated to represent the van der Waals interactions between the ligand and its biological target. nih.gov The substitution pattern on the this compound core will dictate the steric bulk and shape, which in turn affects how well the molecule fits into a receptor's binding pocket.
Hydrophobic descriptors , most commonly represented by the logarithm of the partition coefficient (logP), quantify a molecule's lipophilicity. This property is critical for membrane permeability and for hydrophobic interactions within a binding site. QSAR studies on naphthyridine derivatives have shown that hydrophobicity can have both positive and negative correlations with biological activity, depending on the specific target and cellular environment. nih.gov
The table below provides examples of descriptor types and their relevance in QSAR studies of naphthyridine systems.
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions, reactivity, and hydrogen bonding capacity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule in the binding site and influences accessibility. |
| Hydrophobic | LogP, Solvent-accessible surface area | Affects membrane transport and hydrophobic interactions with the target protein. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |
Medicinal Chemistry and Biological Activity of 1 Chloro 2,7 Naphthyridine and Its Analogues
Structure-Activity Relationship (SAR) Studies of 2,7-Naphthyridine (B1199556) Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 2,7-naphthyridine scaffold, these studies have been crucial in identifying key structural features that govern its potency and target interactions.
The biological potency of 2,7-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core ring system. Research has shown that specific modifications can significantly enhance or diminish the cytotoxic activity of these compounds. nih.gov
For instance, studies on a series of 2,7-naphthyridine derivatives revealed distinct patterns of activity based on substituent placement. nih.gov
Methyl Group Position: The position of methyl substituents on the naphthyridine core plays a critical role. Compounds with methyl groups at the C-6 or C-7 positions generally exhibit greater activity compared to those substituted at the C-5 position. nih.gov
Disubstitution and Unsubstitution: Derivatives with two methyl groups at both the C-5 and C-7 positions, or those with no methyl groups at the C-5, C-6, and C-7 positions, were found to be substantially less active. nih.gov
Substitution at C-2: The introduction of a naphthyl ring at the C-2 position was found to be a key factor for potent activity. nih.gov A compound featuring both a C-7 methyl group and a C-2 naphthyl ring displayed the most potent cytotoxic activity against several human cancer cell lines. nih.gov
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific biological target and trigger a response. unina.it Identifying the pharmacophore of the 2,7-naphthyridine scaffold helps in understanding its interaction with target macromolecules and in designing new, more potent analogues. unina.it
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been employed to elucidate the key pharmacophoric features of 2,7-naphthyridine derivatives responsible for their cytotoxic effects. nih.govnih.gov These studies have suggested that the following features are important for cytotoxicity in human cancer cell lines: nih.govnih.gov
A hydrogen bond donor: The NH group at the C-1 position of the naphthyridine ring is a critical feature. nih.govnih.gov
A hydrogen bond acceptor: The carbonyl group at the C-4 position of the ring is another important element for interaction. nih.govnih.gov
This arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic region constitutes a key pharmacophore for the anticancer activity of this class of compounds. nih.govacs.org
Exploration of Therapeutic Applications
The diverse biological activities of 2,7-naphthyridine derivatives have made them attractive candidates for various therapeutic uses. researchgate.net Their potential as anticancer agents has been a primary focus of research. researchgate.netnih.gov
Naphthyridine compounds are recognized for their potential as anticancer agents, with some derivatives demonstrating antimitotic effects and potent cytotoxicity against various cancer cell lines. nih.govnih.gov The 2,7-naphthyridine scaffold, in particular, is a core component of several natural and synthetic molecules with noted anticancer properties. researchgate.netresearchgate.net For example, the naturally occurring alkaloid 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against human lung tumor and breast cancer cell lines. nih.govmdpi.com
The anticancer effects of 2,7-naphthyridine derivatives are attributed to several mechanisms of action. A significant body of research points to their role as inhibitors of crucial cellular processes required for cancer cell proliferation. Some naphthyridine derivatives have been reported to exert their anticancer activity by inhibiting topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. nih.govnih.gov Additionally, some compounds in this class are known to have antimitotic effects, interfering with the process of cell division, which is a hallmark of cancer therapy. nih.govnih.gov The ultimate result of these cytotoxic actions is often the induction of apoptosis, or programmed cell death, in the cancer cells.
The in vitro cytotoxic activity of 2,7-naphthyridine analogues has been evaluated against a panel of human cancer cell lines. A series of derivatives demonstrated significant potency, with some compounds showing greater activity than the established antimitotic agent colchicine. nih.gov
Specifically, potent activity has been documented against the following cell lines:
HeLa (Human Cervical Cancer): Certain 2,7-naphthyridine derivatives have shown strong cytotoxic effects against HeLa cells. nih.govnih.gov
HL-60 (Human Leukemia): These compounds have also proven to be highly potent against the HL-60 leukemia cell line. nih.govnih.gov
PC-3 (Human Prostate Cancer): Significant activity has been observed in studies using the PC-3 prostate cancer cell line. nih.govnih.gov
The table below summarizes the cytotoxic activity (IC₅₀ in µM) of selected 2,7-naphthyridine analogues against these cell lines, demonstrating the impact of different substituents. nih.gov
| Compound | Substituents | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
|---|---|---|---|---|
| 14 | C-6 CH₃, C-2 Naphthyl | 2.1 | 0.5 | 10.2 |
| 15 | C-5 CH₃, C-2 Naphthyl | 1.5 | 0.4 | 8.6 |
| 16 | C-7 CH₃, C-2 Naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | - | 23.6 | 7.8 | 19.7 |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Naphthyridine derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.net The core structure is foundational to several commercially available antibacterial drugs, and ongoing research continues to explore new analogues to combat increasing microbial resistance. nih.govnih.gov
While some naphthyridine derivatives may not exhibit potent direct antibacterial activity, they can act as modulators, enhancing the efficacy of existing antibiotics against multi-resistant bacterial strains. mdpi.comnih.gov Studies on the related 1,8-naphthyridine (B1210474) isomer have demonstrated this synergistic effect. mdpi.com For instance, certain 1,8-naphthyridine derivatives, when used at subinhibitory concentrations, significantly decreased the Minimum Inhibitory Concentration (MIC) of fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.govresearchgate.net This potentiation of antibiotic activity suggests a promising strategy for overcoming bacterial resistance, and these findings highlight a potential area of investigation for 2,7-naphthyridine analogues. mdpi.comnih.gov
The table below illustrates the antibiotic-modulating activity of a 1,8-naphthyridine derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB), against various bacterial strains.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 3-TNB (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| E. coli 06 | Norfloxacin | 32 | 8 | 4 |
| E. coli 06 | Ofloxacin | 16 | 4 | 4 |
| E. coli 06 | Lomefloxacin | 16 | 3.2 | 5 |
| S. aureus 10 | Norfloxacin | 256 | 64 | 4 |
| S. aureus 10 | Ofloxacin | 128 | 32 | 4 |
| S. aureus 10 | Lomefloxacin | 64 | 16 | 4 |
| P. aeruginosa 24 | Norfloxacin | 1024 | 256 | 4 |
| P. aeruginosa 24 | Ofloxacin | 512 | 128 | 4 |
| P. aeruginosa 24 | Lomefloxacin | 256 | 64 | 4 |
A primary mechanism for the antibacterial action of many naphthyridine derivatives is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. The first clinically used naphthyridine antibacterial, nalidixic acid, functions by selectively and reversibly blocking DNA replication through the inhibition of the A subunit of bacterial DNA gyrase. nih.gov Subsequent generations of related compounds, such as enoxacin, also block bacterial DNA replication by binding to DNA gyrase. nih.gov More advanced analogues, like gemifloxacin (B1671427) and trovafloxacin, possess a dual-action mechanism, inhibiting both DNA gyrase and topoisomerase IV, which contributes to their potent bactericidal activity. nih.gov The development of 7-methyl-1,8-naphthyridinone derivatives has also been pursued as potential DNA-gyrase inhibitors. nih.gov
Anti-inflammatory and Analgesic Properties
The broader class of naphthyridine derivatives has been associated with potential anti-inflammatory and analgesic activities. nih.govnih.gov Reviews of 2,7-naphthyridine derivatives indicate they have been found to possess analgesic effects, although specific compounds and detailed efficacy data are not extensively detailed in readily available literature. researchgate.netbenthamdirect.com
Conversely, research into the anti-inflammatory potential of this specific subclass has yielded mixed results. For instance, the naturally occurring 2,7-naphthyridine alkaloid, Hadranthine B, was evaluated for its effects on immune response and inflammation but did not demonstrate significant potency. In contrast, significant anti-inflammatory properties have been documented for other isomers, such as derivatives of 1,8-naphthyridine. nih.gov One such 1,8-naphthyridine compound, featuring a 7-chloro substitution, demonstrated significant in vivo inhibition of pro-inflammatory cytokines, including TNF-α, IL-1-β, and IL-6. Currently, there is a lack of specific published data confirming potent anti-inflammatory or analgesic activity directly attributable to 1-chloro-2,7-naphthyridine or its close analogues.
Other Biological Activities (e.g., Enzyme and Kinase Inhibition, HIV-1 Integrase Inhibition)
Derivatives of this compound have proven to be a valuable scaffold in the development of potent and selective inhibitors for various enzymes and protein kinases, which are crucial targets in oncology and other therapeutic areas.
Enzyme and Kinase Inhibition
The 2,7-naphthyridinone core structure is a key feature in a novel class of potent kinase inhibitors. Research has led to the development of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, which have shown significant inhibitory activity against receptor tyrosine kinases like c-Kit and VEGFR-2. The synthesis of these compounds often utilizes 8-chloro-2-phenyl-2,7-naphthyridone as a key building block. For example, compound 9k emerged as a highly potent c-Kit inhibitor with an IC₅₀ value of 8.5 nM. Similarly, compounds 10l and 10r were identified as effective VEGFR-2 inhibitors, with IC₅₀ values of 56.5 nM and 31.7 nM, respectively.
Further exploration of this scaffold has identified potent inhibitors of the MET kinase, a key target in cancer therapy. A detailed structure-activity relationship (SAR) study led to the discovery of 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), which demonstrated favorable in vitro potency and excellent in vivo efficacy in xenograft models.
Beyond kinase inhibition, 2,7-naphthyridine derivatives have been developed as highly potent and specific inhibitors of other enzymes. Notably, a derivative identified as 4c was reported as a powerful phosphodiesterase 5 (PDE5) inhibitor, exhibiting an IC₅₀ of just 0.23 nM and demonstrating over 100,000-fold selectivity against other PDE isoforms.
Table 1: Kinase Inhibition by 2,7-Naphthyridinone Analogues
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 9k | c-Kit | 8.5 |
| 10l | VEGFR-2 | 56.5 |
| 10r | VEGFR-2 | 31.7 |
| 13f | MET | Not specified |
Table 2: Enzyme Inhibition by 2,7-Naphthyridine Analogues
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|
| 4c | PDE5 | 0.23 |
HIV-1 Integrase Inhibition
The inhibition of HIV-1 integrase is a well-established therapeutic strategy, and various naphthyridine-based compounds have been explored for this purpose. However, research and development in this area have predominantly focused on other isomers of the naphthyridine scaffold. For instance, 8-hydroxy- researchgate.netnih.gov-naphthyridines and 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been identified as potent HIV-1 integrase inhibitors. acs.orgacs.orgnih.gov Similarly, certain 1,8-naphthyridine derivatives have also been investigated for this activity. Based on available scientific literature, the 2,7-naphthyridine scaffold, including this compound, has not been a primary focus for the development of HIV-1 integrase inhibitors.
Development of Agrochemicals
While heterocyclic compounds are integral to the development of modern agrochemicals, the application of the 2,7-naphthyridine scaffold in this sector is not well-documented in public research. nih.govrsc.org Some related heterocyclic structures, such as certain 1,8-naphthyridine derivatives, have been investigated for potential pesticide and insecticidal activities. However, specific studies detailing the synthesis or evaluation of this compound or its analogues for use as herbicides, fungicides, or insecticides are not readily found in the scientific literature.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 8-chloro-2-phenyl-2,7-naphthyridone |
| 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (13f) |
| Hadranthine B |
| Compound 9k |
| Compound 10l |
| Compound 10r |
Future Research Directions and Translational Perspectives for 1 Chloro 2,7 Naphthyridine and Its Analogs
The 1-chloro-2,7-naphthyridine scaffold is a crucial intermediate for synthesizing a diverse range of substituted naphthyridines with significant potential in medicinal chemistry and materials science. Future research is poised to build upon the existing foundation, aiming to enhance synthetic efficiency, broaden the scope of biological applications, and explore novel functionalities. The following sections outline key areas for future investigation and translational development.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-Chloro-2,7-naphthyridine?
Methodological Answer:
this compound is typically synthesized via chlorination of 2,7-naphthyridin-1(2H)-one using phosphorus oxychloride (POCl₃) under reflux conditions. This method achieves high yields (~80%) by maintaining anhydrous conditions and controlled temperature (130°C, sealed system) . Alternative routes include hydrazinolysis of 1,3,6,8-tetrachloro-2,7-naphthyridine derivatives followed by oxidation to remove excess substituents . For lab-scale synthesis, POCl₃-mediated chlorination is preferred due to scalability and reproducibility.
Key Parameters:
- Catalyst: POCl₃ or POBr₃ for halogenation.
- Reaction Time: 4–6 hours under reflux.
- Workup: Neutralization with aqueous base to isolate the product.
Basic: What are the dominant chemical reactivities of this compound?
Methodological Answer:
The chlorine atom at position 1 is highly reactive toward nucleophilic substitution (SNAr), particularly with amines, alcohols, and thiols. For example:
- Aminolysis: Reaction with cyclic amines (e.g., pyrrolidine) at 150°C yields 1-(alkylamino)-2,7-naphthyridines .
- Quaternization: Reacts with electrophiles like 1-chloro-2,4-dinitrobenzene in methanol to form N-alkylated derivatives .
- Hydrogenolysis: Limited success with direct hydrogenation, but hydrazine intermediates can be oxidized to dechlorinated products .
Regioselectivity Note: Substitution occurs preferentially at position 1 due to electronic activation by the adjacent nitrogen atom .
Basic: How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR reveals aromatic proton signals at δ 8.5–9.0 ppm for H-3 and H-8, while the chlorine substituent deshields adjacent protons. ¹³C NMR shows characteristic carbonyl (C=O) or aromatic carbons at ~160 ppm .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 180.59 (C₈H₅ClN₂) .
- Chromatography: HPLC with C18 columns and acetonitrile/water gradients ensures purity (>98%) .
Advanced: What factors govern regioselectivity in substitution reactions of this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic Effects: The electron-withdrawing nitrogen atom at position 2 activates position 1 for nucleophilic attack .
- Steric Hindrance: Bulky substituents (e.g., phenyl groups) at position 3 reduce reactivity at adjacent sites .
- Reaction Conditions: Polar aprotic solvents (e.g., DMF) enhance SNAr rates, while protic solvents favor elimination pathways .
Case Study: Quaternization with 1-chloro-2,4-dinitrobenzene in methanol yields 2-(2,4-dinitrophenyl)-2,7-naphthyridinium chloride as the major product due to solvent-assisted stabilization of intermediates .
Advanced: What computational tools are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like DNA gyrase or serotonin transporters. Derivatives with electron-withdrawing groups (e.g., NO₂) show higher docking scores .
- QSAR Models: Quantitative Structure-Activity Relationship analysis correlates logP values and Hammett constants (σ) with antimicrobial potency .
- DFT Calculations: Electron density maps (e.g., HOMO-LUMO gaps) reveal charge distribution at reactive sites, guiding functionalization strategies .
Advanced: How do mechanistic studies explain rearrangement pathways in this compound derivatives?
Methodological Answer:
Reactions with primary amines (e.g., hydrazine) trigger cascade rearrangements:
Initial Substitution: Chlorine at position 1 is replaced by an amine group, forming 1-amino-3-chloro intermediates .
Ring Expansion: Prolonged heating (15 hours) induces a [1,3]-shift, yielding 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones .
Role of Catalysts: Transition metals (e.g., Pd/C) accelerate hydrogenolysis of intermediates, stabilizing rearranged products .
Key Evidence: Kinetic studies show pseudo-first-order behavior for rearrangement steps, with activation energies of ~50 kJ/mol .
Advanced: What contradictions exist in reported biological activities of this compound analogs?
Methodological Answer:
- Antimicrobial Activity: While some studies report IC₅₀ values <1 µM against Gram-positive bacteria , others note inactivity due to poor membrane penetration .
- Enzyme Inhibition: Derivatives exhibit PDE5 inhibition (IC₅₀ ~0.23 nM) in vitro but lack in vivo efficacy due to rapid metabolism .
- Toxicity Data: Discrepancies arise from assay conditions; e.g., cytotoxicity in HeLa cells varies with serum concentration in culture media .
Resolution Strategy: Standardized protocols (e.g., CLSI guidelines) and metabolite profiling (LC-MS/MS) are recommended to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
